molecular formula C17H18FNO4S B2466257 N-(2-(3-fluorophenyl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797897-00-7

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2466257
CAS RN: 1797897-00-7
M. Wt: 351.39
InChI Key: JMAFONZOMFXOGC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their bioactivity . The presence of a fluorophenyl group could potentially enhance the compound’s bioactivity, as fluorine atoms are often used in drug design to improve potency and selectivity .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of sulfonamides, such as a planar SO2-N moiety. The fluorophenyl and methoxyethyl groups would add steric bulk and could influence the compound’s conformation and interactions .


Chemical Reactions Analysis

Sulfonamides are generally stable compounds but can participate in various reactions. For example, they can act as bases, forming salts with acids, or as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could form hydrogen bonds, influencing its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of enzymes, often by mimicking the enzyme’s natural substrate .

Future Directions

Future research could involve synthesizing this compound and testing its bioactivity. Given the bioactivity of many sulfonamides, it could have potential as a medicinal agent .

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-22-17(12-3-2-4-14(18)9-12)11-19-24(20,21)15-5-6-16-13(10-15)7-8-23-16/h2-6,9-10,17,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAFONZOMFXOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide

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